![molecular formula C16H20N2O2 B14506404 N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide CAS No. 63333-97-1](/img/structure/B14506404.png)
N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yielding synthesis of a wide range of N-isoquinolin-1-yl carbamates .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and energy-efficient processes, can further optimize industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2-[(quinolin-1-yl)oxy]propanamide
- N,N-Diethyl-2-[(pyridin-1-yl)oxy]propanamide
- N,N-Diethyl-2-[(benzimidazol-1-yl)oxy]propanamide
Uniqueness
N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
63333-97-1 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N,N-diethyl-2-isoquinolin-1-yloxypropanamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)16(19)12(3)20-15-14-9-7-6-8-13(14)10-11-17-15/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
VKXHMPDMYIODCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C)OC1=NC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


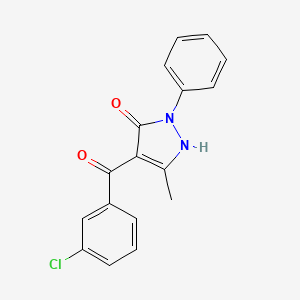
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
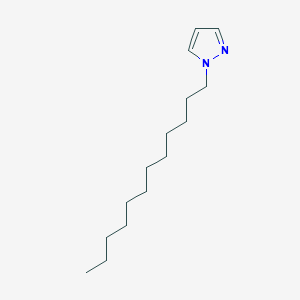
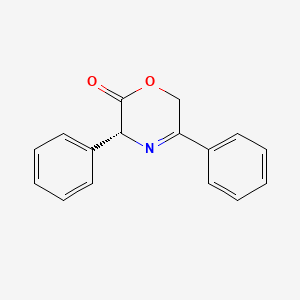
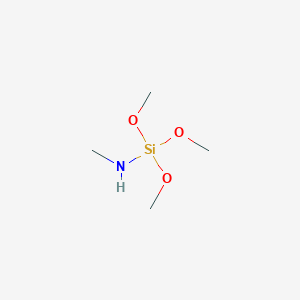
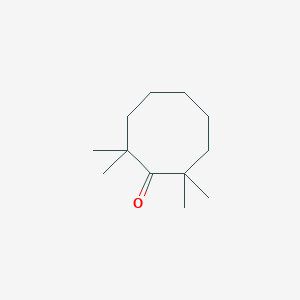
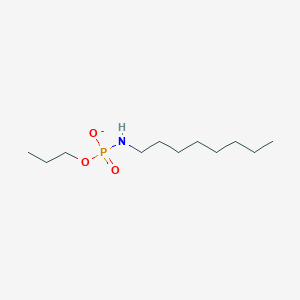

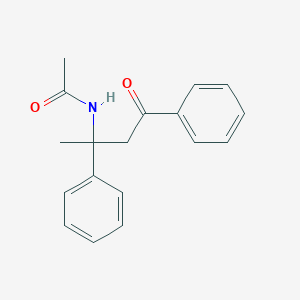
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
